5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione
Overview
Description
5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione (5-Br-DMDI) is a heterocyclic compound belonging to the family of imidazoles, which is widely used in scientific research due to its unique properties. This compound is a white, crystalline solid and has a molecular weight of 230.22 g/mol. It is soluble in water, ethanol, and other organic solvents. 5-Br-DMDI has been found to have a variety of applications in scientific research, including its use as a catalyst, as a ligand, and as a reagent for the synthesis of other compounds.
Scientific Research Applications
5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione has been found to have a variety of applications in scientific research. The most common application is as a catalyst for the formation of carbon-carbon bonds in organic synthesis. This compound has also been used as a ligand in coordination chemistry, as a reagent for the synthesis of other compounds, and as a precursor for the synthesis of heterocyclic compounds. Additionally, this compound has been used in the synthesis of pharmaceuticals and other biologically active compounds, such as antibiotics and antifungals.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is capable of forming a complex with a Lewis base. This complex is then able to react with other molecules to form a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some effect on the activity of certain enzymes and hormones. Additionally, this compound has been found to have some antioxidant activity and may be able to protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione in laboratory experiments is its low cost and availability. Additionally, the compound is relatively stable and can be stored at room temperature for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not soluble in all solvents and can be difficult to work with in some cases. Additionally, the compound can react with other compounds, which can lead to unwanted side reactions.
Future Directions
The future directions for 5-(4-bromophenyl)-2,2-dimethyl-2,3-dihydro-4H-imidazole-4-thione are numerous and varied. One potential direction is to further explore the compound’s catalytic activity and its potential applications in organic synthesis. Additionally, further research could be conducted to explore the compound’s potential use as a ligand in coordination chemistry. Additionally, further research could be conducted to explore the compound’s potential use as a reagent for the synthesis of other compounds and as a precursor for the synthesis of heterocyclic compounds. Finally, further research could be conducted to explore the compound’s potential biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other biologically active compounds.
properties
IUPAC Name |
4-(4-bromophenyl)-2,2-dimethyl-1H-imidazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-11(2)13-9(10(15)14-11)7-3-5-8(12)6-4-7/h3-6H,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRYBQGNQWVAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=S)C(=N1)C2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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